1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea
Description
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea is a heterocyclic urea derivative featuring a benzo[d]thiazole core substituted with fluorine atoms at the 4- and 6-positions and an allyl group attached to the urea moiety. This compound belongs to a class of molecules where the benzo[d]thiazole scaffold is fused with urea to enhance electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS/c1-2-3-14-10(17)16-11-15-9-7(13)4-6(12)5-8(9)18-11/h2,4-5H,1,3H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBOFVHKYMNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(C=C(C=C2S1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea involves several steps, typically starting with the preparation of the benzothiazole core. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the desired benzothiazole derivatives.
Microwave irradiation: This technique accelerates the reaction process, leading to higher yields and shorter reaction times.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis process and improving efficiency.
Chemical Reactions Analysis
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Scientific Research Applications
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can bind to and inhibit the activity of certain enzymes, disrupting essential biochemical pathways.
Interacting with DNA: The compound may intercalate into DNA, interfering with replication and transcription processes.
Modulating signaling pathways: It can affect various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Benzo[d]thiazole-Urea Scaffolds
Several analogues share the benzo[d]thiazole-urea backbone but differ in substituents on the aryl or alkyl groups. Key examples include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring (e.g., 11b, 11d) improve bioactivity but may reduce solubility. The allyl group in the target compound offers a balance between lipophilicity and synthetic versatility .
- Synthetic Yields : Urea derivatives synthesized via reactions with aryl isocyanates or isothiocyanates typically achieve yields of 70–90%, depending on substituent steric effects .
Computational and Physicochemical Properties
- Density Functional Theory (DFT) Insights : Fluorine substitution on benzo[d]thiazole increases electron density at the thiazole nitrogen, enhancing hydrogen-bonding capacity with biological targets .
- LogP Values : Fluorinated derivatives (e.g., 11c, 11d) exhibit LogP values ~2.5–3.0, suggesting moderate lipophilicity. The allyl group in the target compound may lower LogP compared to aryl-substituted analogues .
Challenges :
- Competing side reactions (e.g., over-alkylation) may occur due to the allyl group’s reactivity.
- Fluorine atoms may necessitate harsher reaction conditions compared to non-fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
